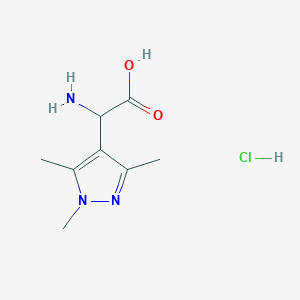

amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Description

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a pyrazole-derived compound featuring a 1,3,5-trimethyl-substituted pyrazole ring linked to an acetic acid moiety via an amino group. Key properties include:

- IUPAC Name: 2-Amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

- CAS Number: 1214701-09-3 (dihydrochloride form: 1025555-34-3)

- Molecular Formula: C₈H₁₄ClN₃O₂ (anhydrous dihydrochloride)

- Molecular Weight: 219.67 g/mol (anhydrous dihydrochloride) ; 274.14 g/mol (dihydrochloride hydrate)

- Purity: 95% (dihydrochloride hydrate)

The compound is commercially available as a dihydrochloride salt, though its hydrochloride form has been discontinued due to unspecified reasons .

Properties

Molecular Formula |

C8H14ClN3O2 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;/h7H,9H2,1-3H3,(H,12,13);1H |

InChI Key |

CCRKHULZNFJFDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

This method involves reacting 4-amino-1,3,5-trimethylpyrazole with chloroacetyl chloride under basic conditions.

Procedure :

-

Reaction Setup :

-

Reaction Conditions :

-

Temperature: 0°C → room temperature (12–24 hours).

-

Workup: The mixture is washed with water, dried over Na₂SO₄, and concentrated.

-

-

Hydrolysis and Salt Formation :

Yield : 65–72% (over two steps).

Key Considerations :

Strecker Synthesis Approach

The Strecker method constructs the α-amino acid moiety directly on the pyrazole ring.

Procedure :

-

Aldehyde Preparation :

-

Strecker Reaction :

-

Acid Hydrolysis :

Yield : 58–64% (over three steps).

Key Considerations :

Gabriel Synthesis Approach

This route introduces the amino group via a phthalimide intermediate.

Procedure :

-

Alkylation :

-

Deprotection :

-

The phthalimide intermediate is treated with hydrazine hydrate in ethanol (reflux, 6 hours) to free the primary amine.

-

-

Carboxylation :

Yield : 60–68% (over three steps).

Key Considerations :

-

Phthalimide removal requires stoichiometric hydrazine, complicating waste management.

-

Alkylation efficiency varies with the leaving group’s reactivity (Br > Cl).

Reaction Optimization and Conditions

Table 1: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 98.5 | Short reaction time | Requires toxic chloroacetyl chloride |

| Strecker Synthesis | 64 | 97.2 | Direct amino acid formation | Cyanide usage, multi-step process |

| Gabriel Synthesis | 68 | 96.8 | Avoids harsh acylating agents | Lengthy deprotection step |

Optimization Insights :

-

Solvent Choice : Dichloromethane and THF provide optimal solubility for intermediates.

-

Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation.

-

Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation yields in the Gabriel method.

Analytical Characterization

Table 2: Spectroscopic Data for Amino(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetic Acid Hydrochloride

Purity Assessment :

Industrial-Scale Production Considerations

-

Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic acylation steps, improving safety and yield.

-

Cost Analysis : Chloroacetyl chloride-based routes are more economical than Strecker or Gabriel methods due to reagent availability.

-

Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, requiring effluent treatment.

Challenges and Limitations

-

Byproduct Formation : Diacylation (N,N-bis-chloroacetylation) occurs if stoichiometry is unbalanced.

-

Crystallization Issues : The hydrochloride salt’s hygroscopicity complicates storage; lyophilization is recommended for long-term stability.

-

Regulatory Hurdles : Cyanide and hydrazine usage necessitates stringent environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and pyrazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid may exhibit anticancer properties. For instance, compounds synthesized from this scaffold have shown promising results against various cancer cell lines. A notable study demonstrated that modifications to the pyrazole structure can enhance anticancer activity, with some derivatives displaying lower IC50 values than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess significant activity against bacterial strains and fungi, suggesting their potential as antimicrobial agents .

Proteomics Research

The compound is utilized in proteomics due to its ability to interact with various proteins and enzymes. It serves as a biochemical tool for studying protein-ligand interactions and enzyme kinetics . This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Synthesis and Evaluation of Derivatives

A study focused on synthesizing new derivatives of amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid revealed that modifications can lead to enhanced biological activities. Researchers synthesized a series of derivatives and evaluated their anticancer and antimicrobial effects through in vitro assays .

Structure-Activity Relationship Studies

Another significant area of research involves understanding the structure-activity relationship (SAR) of this compound and its derivatives. By systematically altering functional groups on the pyrazole ring, researchers aim to identify which modifications lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Physicochemical Properties of Amino(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetic Acid Derivatives and Analogues

Key Observations :

Salt Forms and Hydration: The hydrochloride and dihydrochloride forms exhibit significant differences in molecular weight due to hydration and chloride content. For example, the dihydrochloride hydrate has a higher molecular weight (274.14 g/mol) compared to the anhydrous dihydrochloride (219.67 g/mol), reflecting the addition of water . Discrepancies in molecular weight calculations (e.g., C₈H₁₄ClN₃O₂ vs.

Substituent Effects: The tert-butyl group in 4-(5-amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid increases steric bulk compared to the trimethylpyrazole derivative, likely reducing solubility but enhancing thermal stability . The indole-based analogue (CAS 114926-41-9) replaces the pyrazole with an indole ring, altering electronic properties and hydrogen-bonding capacity .

Commercial Availability :

Functional Group Comparisons

Carboxylic Acid vs. Ester Derivatives :

The free carboxylic acid group in the target compound enables salt formation and coordination chemistry, whereas esterified analogues (e.g., tert-butoxycarbonyl derivatives) are typically used as protected intermediates in organic synthesis .Pyrazole vs. Indole Cores : Pyrazole rings (as in the target compound) exhibit stronger aromaticity and metabolic stability compared to indole derivatives, which are more prone to oxidative degradation .

Biological Activity

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride (CAS Number: 1025555-34-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13N3O2

- Molecular Weight : 183.208 g/mol

- CAS Number : 1025555-34-3

The biological activity of this compound is primarily linked to its interactions with various biological targets. Studies suggest that this compound may exhibit:

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells. For instance, compounds similar to amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

- Enzyme Inhibition : Research has highlighted the potential of this compound to inhibit specific enzymes associated with cancer progression and metastasis. For example, it has been noted for its inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to cellular proliferation and differentiation .

- Antioxidant Properties : this compound has also been associated with antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Cancer Cell Studies : A study demonstrated that compounds related to amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid exhibited significant cytotoxic effects on MDA-MB-231 cells through apoptosis pathways involving caspase activation and Bcl-2 downregulation .

- In Vivo Models : In vivo studies using xenograft models showed that certain derivatives could inhibit tumor growth without significant toxicity to normal tissues . This suggests a favorable therapeutic index for further development.

- Mechanistic Insights : Research indicated that the compound's interaction with specific proteins involved in cell cycle regulation could be pivotal in its anticancer effects. It was noted that alterations in cyclin B1 levels and activation of apoptotic pathways were critical mechanisms through which these effects were mediated .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride, and what challenges arise during purification?

- Methodology : The compound is synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives, followed by functionalization of the pyrazole core. Key steps include:

- Cyclocondensation : Reacting 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of triethylamine to form the acetamide intermediate .

- Hydrochloride formation : Treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures for purity .

- Challenges : By-products such as N-alkylated impurities may form during cyclocondensation; these are mitigated via column chromatography (silica gel, CHCl₃/MeOH 10:1) .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- X-ray crystallography : Single-crystal analysis confirms the pyrazole ring geometry and hydrochloride salt formation. SHELX software is used for refinement, leveraging high-resolution data (R-factor < 0.05) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methyl groups (δ 2.1–2.5 ppm), pyrazole protons (δ 7.3–7.5 ppm), and the acetic acid moiety (δ 3.8–4.2 ppm) .

- Mass spectrometry : ESI-MS ([M+H]+ m/z 228.1) confirms molecular weight .

Q. What are the primary biological screening protocols for this compound?

- Assays :

- Antiproliferative activity : Tested against cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer) using MTT assays. IC₅₀ values are calculated via nonlinear regression .

- Target engagement : mTORC1 inhibition is assessed via Western blotting for phospho-S6K1 (Thr389) .

- Autophagy modulation : LC3-II/LC3-I ratio quantification in GFP-LC3 transfected cells .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity and selectivity?

- Structure-activity relationship (SAR) insights :

- Methyl groups at 1,3,5-positions : Enhance metabolic stability but reduce solubility. Removing the 1-methyl group decreases mTORC1 affinity by >50% .

- Acetic acid moiety : Replacing with a benzyl ester (e.g., ethyl amino derivatives) improves cell permeability but reduces target specificity .

- Comparative data :

| Derivative | IC₅₀ (µM) | Target |

|---|---|---|

| Parent compound | 0.5 | mTORC1 |

| 3,5-Dimethyl analog | 1.2 | mTORC1/VEGFR2 |

| Benzyl-ester variant | 2.8 | Non-specific |

| . |

Q. What strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

- Troubleshooting :

- Cell line variability : MIA PaCa-2 (pancreatic) vs. HepG2 (liver) may exhibit differential expression of drug transporters (e.g., ABCB1), affecting intracellular concentrations .

- Assay conditions : Serum-free vs. serum-containing media alter compound stability; pre-incubation with fetal bovine serum (FBS) for 1 hr improves reproducibility .

- Metabolic interference : Use of CYP450 inhibitors (e.g., ketoconazole) in viability assays controls for off-target effects .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?

- Approaches :

- Docking studies : AutoDock Vina predicts binding to mTOR’s FKBP12-rapamycin binding (FRB) domain. Key interactions include hydrogen bonding with Glu2190 and hydrophobic contacts with Val2180 .

- ADMET prediction : SwissADME calculates logP (2.1) and topological polar surface area (TPSA = 78 Ų), suggesting moderate blood-brain barrier permeability but high renal clearance .

- MD simulations : GROMACS simulations (100 ns) reveal stable binding conformations with RMSD < 2.0 Å .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (40–80%) across reported protocols?

- Critical factors :

- Catalyst choice : Iodine vs. Lewis acids (e.g., ZnCl₂) affect reaction kinetics. Iodine improves yield (70–80%) but requires strict anhydrous conditions .

- Temperature control : Exothermic cyclocondensation at >60°C promotes side reactions (e.g., N-alkylation), reducing yield .

- Workup procedures : Immediate acidification (pH 2–3) post-reaction minimizes hydrolysis of the acetamide group .

Methodological Best Practices

Q. What analytical techniques are essential for confirming batch-to-batch consistency?

- QC protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.